molecular formula C11H13N3S B1490378 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 2098007-21-5

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B1490378
CAS No.: 2098007-21-5
M. Wt: 219.31 g/mol
InChI Key: YSDCIPPJPMCUSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are efficient and versatile . For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved using various catalysts such as SnCl2 , amorphous carbon-supported sulfonic acid (AC-SO3H) , and nano-eggshell/Ti(IV) . These methods often provide the desired products with moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multicomponent reactions (MCRs). These reactions are efficient and versatile, and they have been used to synthesize a variety of complex molecules .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis of novel polyheterocyclic compounds and heterocyclic scaffolds using derivatives related to the chemical structure of interest. For instance, Metwally, Abdallah, and Almabrook (2017) detailed the synthesis of novel polyheterocyclic compounds from pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds as precursors for creating complex molecular structures (Metwally, Abdallah, & Almabrook, 2017).

Synthetic Applications and Pathways

The compound has been utilized as a building block in synthetic organic chemistry for developing biologically significant heterocyclic compounds. Patel (2017) reviewed recent synthetic advances, emphasizing the compound's role in creating diverse heterocyclic structures through one-pot multicomponent reactions (Patel, 2017).

Green Chemistry Approaches

In addition to traditional synthetic methods, there's a focus on green chemistry approaches for synthesizing related heterocyclic compounds. Kiyani and Bamdad (2018) highlighted the use of sodium ascorbate as a safe catalyst for synthesizing densely functionalized pyrazoles and dihydropyrano[2,3-c]pyrazole-5-carbonitriles, underscoring the environmental benefits of such methodologies (Kiyani & Bamdad, 2018).

Anticancer Activity

Research into the biological activities of compounds synthesized from derivatives similar to the chemical structure has also been conducted. Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, providing a foundation for potential therapeutic applications (Metwally, Abdelrazek, & Eldaly, 2016).

Future Directions

The field of organic synthesis is witnessing a paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The synthesis of complex molecules like “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile” will likely continue to evolve in this direction.

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrano[4,3-c]pyrazole derivatives have shown the capability to inhibit the activity of the human Chk1 kinase enzyme . This interaction is significant as it can modulate cell cycle progression and DNA damage response, making it a potential candidate for cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrano[4,3-c]pyrazole derivatives have demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines . Additionally, these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with the human Chk1 kinase enzyme results in the inhibition of kinase activity, thereby affecting cell cycle regulation and DNA repair mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrano[4,3-c]pyrazole derivatives maintain their biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal and hepatic pathways . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For example, the compound may be transported across cell membranes via active transport mechanisms, allowing it to reach intracellular targets and exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and modulate gene expression or to the mitochondria to influence cellular metabolism and apoptosis .

Properties

IUPAC Name

2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDCIPPJPMCUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CSCCC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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